![molecular formula C7H11N B12950114 Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
Tricyclo[2.2.1.02,6]heptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[2.2.1.02,6]heptan-1-amine is a unique chemical compound characterized by its tricyclic structure. This compound is known for its rigid and strained ring system, which makes it an interesting subject of study in organic chemistry. The compound’s structure consists of three interconnected rings, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[2.2.1.02,6]heptan-1-amine typically involves the use of norbornane derivatives as starting materials. One common method includes the reduction of norbornanone followed by amination. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent treatment with ammonia or amine sources under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes and the use of high-pressure reactors to ensure efficient conversion of starting materials to the desired product. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[2.2.1.02,6]heptan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further simplify the structure, often leading to the formation of simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of simpler amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Tricyclo[2.2.1.02,6]heptan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound for studying ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Tricyclo[2.2.1.02,6]heptan-1-amine involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: A simpler bicyclic compound with similar ring strain.
Norbornene: Contains a double bond, making it more reactive in certain types of reactions.
Norbornadiene: Features two double bonds, increasing its reactivity and potential for polymerization.
Uniqueness
Tricyclo[2.2.1.02,6]heptan-1-amine stands out due to its tricyclic structure, which imparts unique chemical properties and reactivity. Its rigid and strained ring system makes it a valuable compound for studying ring strain and its effects on chemical reactivity.
Eigenschaften
Molekularformel |
C7H11N |
|---|---|
Molekulargewicht |
109.17 g/mol |
IUPAC-Name |
tricyclo[2.2.1.02,6]heptan-1-amine |
InChI |
InChI=1S/C7H11N/c8-7-3-4-1-5(7)6(7)2-4/h4-6H,1-3,8H2 |
InChI-Schlüssel |
JNOGBMZKHFAAPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C1C3(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
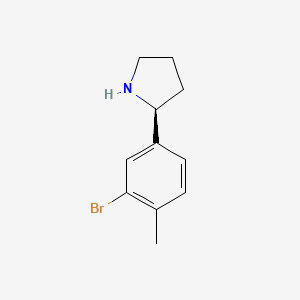
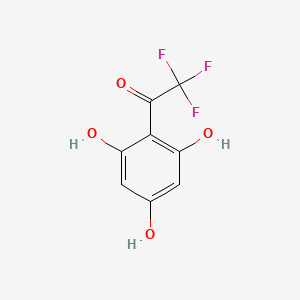

![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
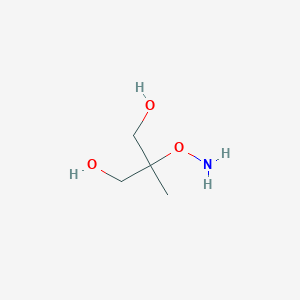

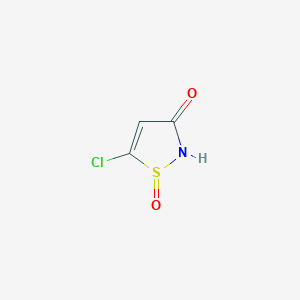
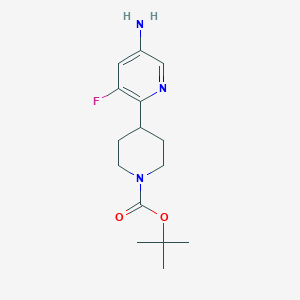
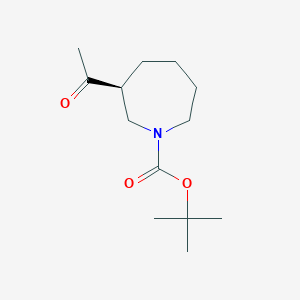
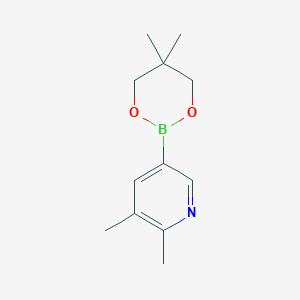

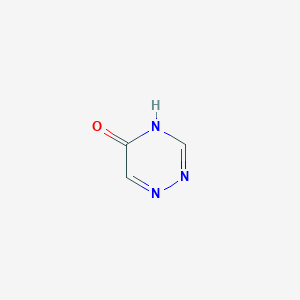
![tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12950121.png)
